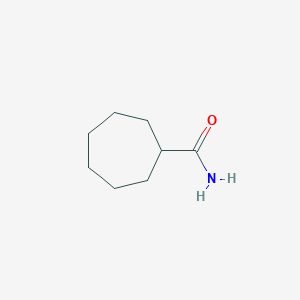

Cycloheptanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

cycloheptanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVFPOMUIKCQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163174 | |

| Record name | Cycloheptanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-39-8 | |

| Record name | Cycloheptanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cycloheptanecarboxamide: Structural Dynamics and Synthetic Utility

This technical guide details the chemical properties, structural dynamics, and synthetic utility of Cycloheptanecarboxamide (CAS 1459-39-8).[1]

CAS: 1459-39-8 | Formula: C₈H₁₅NO | MW: 141.21 g/mol [1][2]

Executive Summary

This compound represents a critical structural motif in medicinal chemistry, often utilized to modulate the lipophilicity and metabolic stability of drug candidates. Unlike its six-membered analog (cyclohexanecarboxamide), the seven-membered ring introduces unique conformational entropy ("floppiness") and a slightly larger hydrophobic volume.[1] This guide explores its synthesis, the thermodynamics of its ring-flipping, and its application as a bioisostere in pharmaceutical design.[1]

Physicochemical Profile

The molecule consists of a hydrophobic cycloheptane ring attached to a polar primary amide group. This duality allows it to participate in hydrogen bonding (donor/acceptor) while anchoring into lipophilic pockets of enzymes or receptors.

Table 1: Key Physicochemical Properties

| Property | Value | Context/Significance |

| Melting Point | 193–195 °C | High MP indicates strong intermolecular H-bonding in the crystal lattice.[1] |

| Boiling Point | ~295 °C (Predicted) | High thermal stability; suitable for high-temp reactions. |

| LogP | 1.68 (Predicted) | Moderately lipophilic; crosses blood-brain barrier (BBB) effectively. |

| pKa | ~16.7 (Amide N-H) | Very weak acid; neutral at physiological pH. |

| Solubility | DMSO, Ethanol, MeOH | Poor solubility in water; requires co-solvents for biological assays.[1][2] |

Structural & Conformational Analysis

The defining feature of this compound is the conformational mobility of the seven-membered ring. Unlike cyclohexane, which resides predominantly in a rigid chair conformation, cycloheptane derivatives exist in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.[1][2]

3.1 The Pseudorotation Pathway

The energy barrier for ring inversion in cycloheptane is low (~8-10 kcal/mol), allowing rapid "pseudorotation."

-

Twist-Chair (TC): Generally the global minimum.

-

Twist-Boat (TB): Slightly higher energy but accessible at room temperature.

-

Amide Substituent Effect: The bulky carboxamide group prefers the equatorial-like position to minimize 1,3-diaxial-like steric clashes, stabilizing the TC conformer.[1]

Figure 1: Conceptual energy landscape of the cycloheptane ring. The flexibility allows the amide group to adopt optimal orientations for receptor binding, often inducing an "induced fit" mechanism.

Synthetic Protocols

Two primary pathways exist for the synthesis of this compound. The Acid Chloride Route is preferred for laboratory scale due to higher yields and purity.

4.1 Pathway A: Acid Chloride Activation (Standard)

This method activates cycloheptanecarboxylic acid using thionyl chloride (

4.2 Pathway B: Ritter Reaction (Alternative)

Direct reaction of cycloheptene with hydrogen cyanide (or a cyanide source like TMSCN) in strong acid. This is atom-economical but involves hazardous reagents.[1]

Figure 2: Synthetic pathways.[1][2] The Acid Chloride route (solid lines) is the standard laboratory protocol.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale) via Acid Chloride.

Reagents:

-

Ammonium hydroxide (28-30% aq., 10 mL)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Activation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve cycloheptanecarboxylic acid in 10 mL anhydrous DCM. -

Chlorination: Add thionyl chloride dropwise. Add a catalytic drop of DMF. Heat to reflux (40°C) for 2 hours. Monitor gas evolution (

). -

Evaporation: Once gas evolution ceases, cool and concentrate in vacuo to remove excess

. The residue is the crude acid chloride (yellow oil). -

Amidation: Re-dissolve the residue in 5 mL DCM. Add this solution dropwise to a stirred, ice-cold (0°C) solution of ammonium hydroxide (10 mL).

-

Precipitation: The amide will precipitate as a white solid. Stir for 30 minutes.

-

Workup: Filter the solid. Wash with cold water (

) to remove -

Drying: Dry in a vacuum oven at 50°C.

-

Validation: Verify via melting point (target: 193-195°C) and IR (Look for Amide I band at ~1650 cm⁻¹ and Amide II at ~1600 cm⁻¹).

Reactivity & Medicinal Applications[2][3][4]

6.1 Hofmann Rearrangement

This compound is a key precursor for Cycloheptylamine (CAS 5452-35-7) via the Hofmann rearrangement.[1]

-

Reagents:

. -

Mechanism: Migration of the cycloheptyl group to the nitrogen, loss of

. -

Utility: Access to cycloheptyl-amines for CNS drugs.[1]

6.2 Pharmaceutical Relevance

The cycloheptyl moiety is a bioisostere for phenyl and cyclohexyl rings.

-

HIV-1 RNase H Inhibitors: Substituted cycloheptathiophene-3-carboxamides have been identified as allosteric inhibitors of HIV-1 reverse transcriptase.[1][3] The 7-membered ring fills a specific hydrophobic pocket that smaller rings cannot occupy effectively [1].

-

Anticonvulsants: In Structure-Activity Relationship (SAR) studies, cycloheptyl derivatives are compared against cyclopentyl/cyclohexyl analogs to optimize the "fit" in the GABA uptake channels or voltage-gated sodium channels. The increased lipophilicity (LogP ~1.68) improves BBB penetration relative to smaller rings.

-

TRPV1 Antagonists: The motif appears in exploratory libraries for vanilloid receptor antagonists, where the amide acts as the hydrogen-bond donor/acceptor pair essential for receptor interaction [2].

References

-

Massari, S., et al. (2018).[1][2][3] "From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors."[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 55–74.[1][2]

-

Rami, H. K., et al. (2004).[1][2][4] "Discovery of small molecule antagonists of TRPV1."[4] Bioorganic & Medicinal Chemistry Letters, 14(14), 3631-3634.[1][2][4]

-

ChemicalBook. (n.d.). "this compound Properties (CAS 1459-39-8)."[1]

-

PubChem. (n.d.). "Cycloheptanecarboxylic acid (Precursor Data)."

Sources

- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

cycloheptanecarboxamide synthesis from cycloheptanecarboxylic acid

From Cycloheptanecarboxylic Acid Precursors

Executive Summary

Cycloheptanecarboxamide (CAS 1459-39-8) is a critical intermediate in the synthesis of pharmaceuticals involving seven-membered lipophilic spacers, including CGRP receptor antagonists and voltage-gated sodium channel blockers. Its synthesis from cycloheptanecarboxylic acid (CAS 1460-16-8) presents unique challenges due to the conformational flexibility and steric bulk of the cycloheptyl ring, which distinguishes it from its cyclopentyl or cyclohexyl analogs.

This guide details three distinct synthetic pathways, selected based on scale, purity requirements, and atom economy:

-

The Acid Chloride Route: High-throughput, industrial standard (Robust).

-

The Carbodiimide Route (CDI): One-pot, mild conditions (Medicinal Chemistry).

-

The Boric Acid Route: Catalytic, solvent-free potential (Green Chemistry).

Mechanistic Foundations & Strategic Analysis

The transformation requires the substitution of a poor leaving group (-OH) with a nucleophilic amine (-NH₂). Direct thermal reaction requires excessive temperatures (>160°C) that degrade the cycloheptyl ring. Therefore, activation is mandatory.

Conformational Challenges

The cycloheptane ring exists primarily in a twist-chair conformation. The C1-carboxylic acid substituent experiences transannular interactions (Prelog strain) not found in cyclohexane.

-

Implication: Nucleophilic attack at the carbonyl carbon is sterically hindered.

-

Solution: Reaction times must be extended by 15–20% compared to equivalent cyclohexyl substrates.

Activation Pathway (Vilsmeier-Haack Mechanism)

For the acid chloride route (Method A), the use of Dimethylformamide (DMF) as a catalyst is critical. It forms a Vilsmeier-Haack intermediate (chloroiminium ion), which is far more electrophilic than thionyl chloride itself, rapidly converting the hindered cycloheptanecarboxylic acid.

Figure 1: Catalytic activation cycle using DMF/SOCl₂ for hindered substrates.

Experimental Protocols

Method A: The Acid Chloride Route (Industrial Standard)

Best for: Multi-gram to kilogram scale, cost-efficiency.

Reagents:

-

Cycloheptanecarboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.5 equiv)

-

DMF (Catalytic, 2-3 drops)

-

Ammonium Hydroxide (28% NH₃) or NH₃ gas

-

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve cycloheptanecarboxylic acid in anhydrous DCM (3 mL/mmol).

-

Catalysis: Add catalytic DMF. Note: Failure to add DMF will result in incomplete conversion due to the steric bulk of the cycloheptyl ring.

-

Chlorination: Add SOCl₂ dropwise. A vigorous evolution of SO₂ and HCl gas will occur.

-

Reflux: Heat to reflux (40°C) for 3 hours. Monitor by TLC (conversion of acid to acid chloride is difficult to see, but disappearance of acid is key).

-

Evaporation (Critical Step): Evaporate the solvent and excess SOCl₂ under reduced pressure.

-

Expert Insight: Co-evaporate with dry toluene (2x) to remove trace thionyl chloride. Residual SOCl₂ will react violently with ammonia to form ammonium chloride/sulfur byproducts that contaminate the final solid.

-

-

Amidation: Redissolve the crude acid chloride in DCM. Cool to 0°C.[1][2]

-

Quench: Slowly add aqueous NH₄OH (5 equiv) or bubble NH₃ gas. Stir vigorously for 1 hour.

-

Workup: Separate layers. Wash organic layer with 1M HCl (to remove residual amines) and Brine. Dry over MgSO₄.

Method B: The CDI Coupling (Medicinal Chemistry)

Best for: Small scale, acid-sensitive substrates, avoiding noxious fumes.

Reagents:

-

Cycloheptanecarboxylic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Ammonium acetate or NH₃ (g) (2.0 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Activation: Dissolve the acid in anhydrous THF under Nitrogen.

-

Addition: Add CDI in one portion at room temperature.

-

Degassing: Stir for 1 hour. Observation: CO₂ evolution must cease before proceeding. The intermediate is N-acylimidazole.

-

Amidation: Add solid ammonium acetate (or bubble ammonia). Stir for 4 hours.

-

Purification: The byproduct is imidazole (water-soluble).[1] Dilute with EtOAc, wash with water (3x) and 1M HCl (2x) to remove imidazole.

Method C: Boric Acid Catalysis (Green Chemistry)

Best for: Atom economy, avoiding halogenated solvents.

Reagents:

-

Cycloheptanecarboxylic acid (1.0 equiv)

-

Urea (0.5 equiv) or aqueous ammonia

-

Boric Acid (B(OH)₃) (10 mol%)[3]

-

Solvent: Toluene or Xylene (for azeotropic water removal)

Protocol:

-

Setup: Use a Dean-Stark apparatus to remove water.

-

Reaction: Combine acid, urea, and boric acid in Toluene.

-

Reflux: Heat to reflux (110°C) for 12-16 hours.

-

Workup: Cool. The product often crystallizes out or can be extracted with hot ethanol.

Data Presentation & Comparison

| Metric | Method A (Acid Chloride) | Method B (CDI) | Method C (Boric Acid) |

| Yield | 85 - 95% | 75 - 85% | 60 - 75% |

| Atom Economy | Low (SO₂, HCl waste) | Moderate (Imidazole, CO₂ waste) | High (Water is main byproduct) |

| Purification | Recrystallization | Extraction (Aq. Wash) | Crystallization |

| Cost | Low | High (CDI is expensive) | Very Low |

| Throughput | High (Fast kinetics) | Medium | Low (Slow kinetics) |

Analytical Characterization (Expected Data)[10]

-

Appearance: White crystalline solid.

-

Melting Point: 194–196 °C.

-

IR (ATR):

-

3350, 3180 cm⁻¹ (N-H stretch, primary amide doublet).

-

1660 cm⁻¹ (C=O stretch, Amide I).

-

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.20 (br s, 1H, NH ), 6.70 (br s, 1H, NH ).

- 2.35 (tt, J = 10.5, 3.5 Hz, 1H, CH -CO).

- 1.85–1.40 (m, 12H, Cycloheptyl CH ₂).

-

Note: The methine proton at 2.35 ppm is a diagnostic triplet of triplets, distinct from cyclohexane analogs due to ring flattening.

Workflow Optimization (Decision Tree)

Figure 2: Process selection logic based on scale and constraints.

References

-

Montalbetti, C. A., & Falque, V. (2005).[9][10] Amide bond formation and peptide coupling.[2][9][10] Tetrahedron, 61(46), 10827-10852.[10]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Tang, P. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. scribd.com [scribd.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 10. books.rsc.org [books.rsc.org]

The Role of Cycloalkanecarboxamides in Modern Drug Discovery: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The cycloalkanecarboxamide scaffold represents a versatile and increasingly important structural motif in the landscape of medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities associated with this class of compounds, with a particular focus on the influence of the cycloalkane ring size on pharmacological activity. While significant research has centered on derivatives of cyclopropane, cyclopentane, and cyclohexane, this document also delves into the prospective role of larger ring systems, such as cycloheptane, in expanding the boundaries of drug design. By examining structure-activity relationships (SAR), mechanisms of action, and providing detailed experimental protocols, this guide serves as a comprehensive resource for the scientific community engaged in the discovery and development of novel therapeutics.

Introduction: The Cycloalkane Moiety as a Privileged Scaffold

In the quest for novel therapeutic agents, medicinal chemists continually seek molecular frameworks that offer a balance of structural rigidity and conformational flexibility, enabling precise interactions with biological targets. Cycloalkanecarboxamides, which feature a carboxamide functional group attached to a cycloalkane ring, have emerged as a compelling class of compounds. The cycloalkane moiety, far from being a passive carrier, plays a crucial role in defining the three-dimensional topology of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties. The inherent non-planarity of these scaffolds allows for an "escape from flatland," a strategic move away from the predominantly flat aromatic structures that have historically dominated drug discovery, thereby opening up new avenues for targeting challenging proteins.

The carboxamide group itself is a well-established pharmacophore, capable of participating in a variety of non-covalent interactions, most notably hydrogen bonding, which is fundamental to molecular recognition at the active sites of enzymes and receptors. The combination of this versatile functional group with a tunable cycloalkane ring system provides a powerful platform for the rational design of new drugs.

Biological Activities of Cycloalkanecarboxamides: A Ring-Size Perspective

The biological activity of cycloalkanecarboxamides is profoundly influenced by the size of the cycloalkane ring. This section will explore the known activities of derivatives based on cyclopropane, cyclopentane, and cyclohexane rings, and then extrapolate to the potential of cycloheptanecarboxamides.

Cyclopropanecarboxamide Derivatives: Rigid Scaffolds for Diverse Targets

The cyclopropane ring, with its inherent strain and rigid conformation, imparts unique electronic and steric properties to a molecule. Phenylcyclopropane carboxamide derivatives have been shown to possess a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.

A notable area of investigation for cyclopropanecarboxamide derivatives is in oncology. Certain compounds have demonstrated effective inhibition of the proliferation of human myeloid leukemia cell lines. The rigid cyclopropane scaffold can orient appended functional groups in a precise manner, leading to enhanced binding affinity and potency.

Cyclopentanecarboxamide Derivatives: Conformationally Flexible Modulators

Moving to a five-membered ring, cyclopentanecarboxamides offer greater conformational flexibility than their cyclopropane counterparts. This added flexibility can be advantageous for binding to targets with more accommodating active sites. A significant finding in this area is the development of novel cyclopentathiophene carboxamide derivatives as antagonists of the Platelet-Activating Factor Receptor (PAFR).[1] PAFR is implicated in a range of inflammatory and ocular diseases, and the development of potent antagonists is a key therapeutic strategy.[1]

The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the optimal substitution patterns on both the cyclopentane ring and the carboxamide nitrogen required for high-affinity binding to PAFR.

Cyclohexanecarboxamide Derivatives: Probing Anticancer Mechanisms

The cyclohexane ring, with its well-defined chair and boat conformations, is a common motif in medicinal chemistry. Cyclohexanecarboxamide derivatives have been a focus of anticancer drug discovery. For instance, a series of cycloalkanecarboxamide-containing sulfonate and sulfamate derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of 60 human cancer cell lines.[2]

One particular derivative, possessing a cyclohexyl moiety and a p-(tert-butyl)benzenesulfonate group, exhibited broad-spectrum anticancer activity.[2] Another compound with a cyclohexyl ring and a p-fluorobenzenesulfonate group was found to be a potent inhibitor of the HT29 colon cancer cell line, inducing apoptosis through the activation of caspases 3 and 7.[2] These findings underscore the potential of the cyclohexanecarboxamide scaffold in the development of novel apoptotic agents.

The Untapped Potential of Cycloheptanecarboxamides

While the smaller ring systems have been more extensively studied, the cycloheptane ring presents an intriguing frontier in drug design. With its greater number of low-energy conformations, the cycloheptane ring offers a higher degree of conformational flexibility. This property could be harnessed to target proteins with large or dynamic binding pockets that are inaccessible to more rigid scaffolds.

Currently, the publicly available literature on the specific biological activities of simple cycloheptanecarboxamide compounds is limited. However, the principles of medicinal chemistry suggest that this scaffold could be a valuable addition to the drug discovery toolkit. The increased lipophilicity of the seven-membered ring compared to its smaller homologues could also be modulated to optimize pharmacokinetic profiles, such as membrane permeability and metabolic stability. Future research in this area is warranted to explore the potential of cycloheptanecarboxamides as novel therapeutic agents.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological effects of cycloalkanecarboxamides are intrinsically linked to their chemical structures. Understanding the structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Key Structural Features Influencing Activity

Several structural parameters of cycloalkanecarboxamides can be systematically varied to probe their impact on biological activity:

-

Ring Size: As discussed, the size of the cycloalkane ring dictates the conformational landscape of the molecule, influencing how it presents its functional groups to a biological target.

-

Substitution on the Cycloalkane Ring: The position, nature, and stereochemistry of substituents on the cycloalkane ring can dramatically affect binding affinity and selectivity.

-

Substitution on the Carboxamide Nitrogen: The group attached to the amide nitrogen is a key point for diversification and can be tailored to interact with specific pockets within a target's active site.

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry.[3] By systematically modifying the structure of a lead compound, chemists can elucidate the chemical groups responsible for its therapeutic effects.[3]

Visualizing Structure-Activity Relationships

To conceptualize the iterative process of lead optimization based on SAR, the following workflow can be considered:

Caption: Iterative workflow for SAR-driven lead optimization of cycloalkanecarboxamides.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, detailed and validated experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activity of cycloalkanecarboxamide compounds.

Synthesis of a Cycloalkanecarboxamide Library

A representative synthetic route for the preparation of a diverse library of cycloalkanecarboxamides involves the coupling of a cycloalkanecarboxylic acid with a variety of amines.

Protocol: Amide Coupling Reaction

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the selected cycloalkanecarboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Activation: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0 eq.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloalkanecarboxamide.

-

Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test cycloalkanecarboxamide compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of a cycloalkanecarboxamide library.

Caption: General workflow for the synthesis and in vitro evaluation of cycloalkanecarboxamides.

Data Presentation

For clarity and ease of comparison, quantitative data from biological assays should be presented in a structured tabular format.

Table 1: Hypothetical Antiproliferative Activity of Cycloalkanecarboxamide Derivatives against HT29 Colon Cancer Cells

| Compound ID | Cycloalkane Ring | R Group on Amide N | IC₅₀ (µM) |

| C3-Ph | Cyclopropane | Phenyl | 15.2 |

| C5-Py | Cyclopentane | 4-Pyridyl | 8.7 |

| C6-Bn | Cyclohexane | Benzyl | 5.1 |

| C7-Ph | Cycloheptane | Phenyl | 12.5 |

| C6-pFBn | Cyclohexane | 4-Fluorobenzyl | 4.7 |

Conclusion and Future Directions

Cycloalkanecarboxamides represent a promising and adaptable scaffold for the development of novel therapeutic agents. The existing body of research on cyclopropane, cyclopentane, and cyclohexane derivatives has already demonstrated their potential across a range of biological targets, particularly in the field of oncology. The structure-activity relationships derived from these studies provide a solid foundation for the future design of more potent and selective compounds.

The exploration of larger ring systems, such as cycloheptanecarboxamides, remains a largely untapped area with significant potential. The increased conformational flexibility of the cycloheptane ring may allow for the targeting of previously "undruggable" proteins. Future research should focus on the systematic synthesis and biological evaluation of this compound libraries to fully elucidate their therapeutic potential. Furthermore, the application of computational modeling and structural biology will be invaluable in understanding the molecular basis of their activity and in guiding the design of the next generation of cycloalkanecarboxamide-based drugs.

References

-

Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. (2023). PMC. [Link]

-

Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. (n.d.). PubMed. [Link]

-

Structure–activity relationship. (n.d.). Wikipedia. [Link]

Sources

- 1. Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship - Wikipedia [en.wikipedia.org]

Cycloheptanecarboxamide Scaffolds: Therapeutic Horizons & Medicinal Chemistry

This technical guide details the medicinal chemistry, pharmacological mechanisms, and therapeutic potential of cycloheptanecarboxamide and its fused-ring derivatives.

Executive Summary

This compound (C₈H₁₅NO) represents a distinct chemical scaffold in medicinal chemistry, offering a "Goldilocks" zone of lipophilicity and conformational flexibility between the rigid cyclopentane and the stable cyclohexane rings. While often overshadowed by six-membered rings, the seven-membered cycloheptane moiety has emerged as a critical pharmacophore in allosteric HIV-1 inhibition , TRPV1 antagonism , and neuroprotective signaling . This guide analyzes the structural advantages of this scaffold and provides validated protocols for its synthesis and application in drug discovery.

The Medicinal Chemistry of the Seven-Membered Ring

Conformational Dynamics & Entropy

Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium between the twist-chair and twist-boat conformations. This flexibility allows this compound derivatives to adopt induced-fit conformations within protein binding pockets that are inaccessible to their six-membered analogs.

-

Entropic Penalty: The flexibility implies a higher entropic penalty upon binding. However, this is often offset by the ability to access deep, hydrophobic allosteric pockets.

-

Lipophilicity (LogP): The addition of a methylene group increases LogP by approximately 0.5 units compared to cyclohexane, enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS applications.

The Carboxamide Linker

The carboxamide group (-CONH2) serves as a dual hydrogen bond donor/acceptor. In the context of the cycloheptane ring, the amide nitrogen is often substituted (N-substituted cycloheptanecarboxamides) to tune potency.

-

H-Bond Donor: The N-H interacts with backbone carbonyls (e.g., in ion channels).

-

H-Bond Acceptor: The C=O interacts with serine/threonine hydroxyls or catalytic water molecules.

Primary Therapeutic Application: Antiviral (HIV-1)[1]

The most definitive therapeutic application of the this compound scaffold lies in the inhibition of HIV-1 Reverse Transcriptase (RT) , specifically targeting the Ribonuclease H (RNase H) domain.

Mechanism: Allosteric RNase H Inhibition

Standard HIV therapies (NRTIs/NNRTIs) target the polymerase function of RT. However, the RNase H function—responsible for degrading the RNA template from the RNA:DNA hybrid—is essential for viral replication.

-

Lead Compound Class: Cycloheptathiophene-3-carboxamides (cHTCs) .

-

Mode of Action: Unlike active-site inhibitors that chelate Mg²⁺ (and often suffer from toxicity), cHTCs act as allosteric inhibitors .

-

Binding Site: They bind to a pocket distinct from the catalytic center, interacting with residue Q500 (Glutamine 500) on the p66 subunit. This binding induces a conformational change that distorts the RNA:DNA hybrid trajectory, preventing cleavage.

Visualization: HIV-1 Inhibition Pathway

Figure 1: Mechanism of action for cHTC derivatives as allosteric inhibitors of HIV-1 RNase H.

Emerging Applications: CNS & Inflammation[2]

TRPV1 Antagonism (Pain & Inflammation)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of pain signals.[1][2][3][4]

-

Rationale: Many TRPV1 antagonists feature a "lipophilic core + polar linker + aromatic cap" motif. The cycloheptane ring serves as a bulky, lipophilic core that occupies the vanilloid binding pocket more effectively than smaller rings.

-

Derivatives: N-(2-benzyloxyphenyl)this compound analogs have shown potential to modulate channel gating, reducing calcium influx during inflammatory hyperalgesia.

Anticonvulsant Activity

Cyclic carboxamides are a validated class of anticonvulsants (e.g., related to valproic acid amides).

-

Structure-Activity Relationship (SAR): The 7-membered ring increases lipophilicity, facilitating BBB penetration.

-

Target: Modulation of voltage-gated sodium channels (NaV) or GABA-ergic potentiation.

-

Data Summary:

| Compound Class | Ring Size | LogP (Est.) | BBB Permeability | Primary Indication |

| Cyclopropanecarboxamide | 3 | 0.8 | Low | Anticonvulsant (Weak) |

| Cyclohexanecarboxamide | 6 | 1.9 | Moderate | NMDA Modulation |

| This compound | 7 | 2.4 | High | HIV-1 RNase H / Anticonvulsant |

Experimental Protocols

Synthesis: Ring Expansion Strategy

Direct synthesis of cycloheptane derivatives often starts from the more available cyclohexanone.

Protocol: Buchner-Curtius-Schmetterling Expansion (Modified)

-

Starting Material: Cyclohexanone.

-

Reagent: Ethyl diazoacetate (EDA) + Lewis Acid Catalyst (BF3·Et2O).

-

Step 1 (Expansion): React cyclohexanone with EDA to form ethyl 2-oxocycloheptanecarboxylate.

-

Note: Maintain temperature at -78°C to prevent polymerization.

-

-

Step 2 (Decarboxylation/Reduction): Wolff-Kishner reduction if the ketone is not needed, or selective hydrolysis.

-

Step 3 (Amidation): Convert the carboxylic acid to the acid chloride (SOCl2), then react with the appropriate amine (e.g., 2-aminophenol for TRPV1 targets) in DCM with TEA.

Biological Assay: RNase H Inhibition

To validate the therapeutic potential described in Section 2.

Reagents:

-

Purified HIV-1 RT (p66/p51).

-

Fluorescently labeled RNA:DNA hybrid substrate.

Workflow:

-

Incubation: Mix HIV-1 RT (20 nM) with varying concentrations of Cycloheptathiophene-3-carboxamide (0.1 nM – 10 µM) in reaction buffer (50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2).

-

Substrate Addition: Add 50 nM RNA:DNA hybrid.

-

Measurement: Monitor fluorescence decrease (FRET quenching) over 30 minutes at 37°C.

-

Control: Use catalytic site inhibitor (e.g., Beta-thujaplicinol) as a positive control.

References

-

Massari, S., et al. (2016). "Studies on Cycloheptathiophene-3-Carboxamide Derivatives as Allosteric HIV-1 Ribonuclease H Inhibitors." Journal of Medicinal Chemistry. Link

-

Tramontano, E., et al. (2018). "Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase." Viruses.[5][6][7][8] Link

-

Distinto, S., et al. (2012). "Docking studies and biological evaluation of cycloheptathiophene-3-carboxamide derivatives as HIV-1 reverse transcriptase-associated RNase H inhibitors." Antiviral Research. Link

-

Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. Link

-

LookChem. (2024). "Cycloheptanecarboxylic acid and derivatives: Chemical Properties and Applications." Link

Sources

- 1. TRPV1 Channels in the Central Nervous System as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]

- 5. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors | MDPI [mdpi.com]

- 6. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

Cycloheptanecarboxamide: A Technical Guide to Scaffold Utility in Drug Discovery

This technical guide details the application, synthesis, and medicinal chemistry logic of the cycloheptanecarboxamide scaffold.

Executive Summary

In the "escape from flatland" era of medicinal chemistry, the this compound scaffold represents a strategic deviation from the ubiquitous phenyl and cyclohexyl rings. While cyclohexane adopts a rigid chair conformation (

This guide analyzes the scaffold's utility in modulating lipophilicity, occupying large hydrophobic pockets (e.g., sEH, TRPV1), and diversifying vectors for substituent presentation. It also addresses the primary liability of this scaffold—oxidative metabolism—and provides actionable synthetic protocols.

Structural & Conformational Dynamics

The "Twist-Chair" Preference

Unlike the rigid chair of cyclohexane, the cycloheptane ring is mobile. The energy barrier to pseudorotation is low (

-

Dominant Conformer: Twist-Chair (TC).

-

Secondary Conformer: Twist-Boat (TB).

-

Implication: A carboxamide substituent at C1 projects into a distinct vector space compared to a cyclohexyl-1-carboxamide. The C1-C2-C3 bond angle expansion (

115°) creates a wider "bite angle" for bidentate ligands.

Physicochemical Profile (Comparative)

The transition from 6- to 7-membered rings alters the physicochemical landscape significantly:

| Property | Cyclohexanecarboxamide | This compound | Impact on Drug Design |

| LogP (Lipophilicity) | ~1.2 | ~1.7 | Increases permeability; risk of non-specific binding. |

| Fsp³ (Fraction sp³) | 1.0 | 1.0 | High 3D complexity; improved solubility over aromatics. |

| Ring Strain | ~0 kcal/mol | ~6.2 kcal/mol | Higher reactivity in metabolic oxidation. |

| Conformational Entropy | Low | High | Entropic penalty upon binding must be offset by enthalpy. |

Medicinal Chemistry Case Studies

Soluble Epoxide Hydrolase (sEH) Inhibitors

The sEH enzyme has a large, L-shaped hydrophobic pocket. Urea and amide derivatives utilizing cycloheptyl rings often show superior potency to cyclohexyl analogs due to better space-filling properties.

-

Mechanism: The cycloheptyl group fills the hydrophobic tunnel adjacent to the catalytic aspartate.

-

Data Point: In urea-based sEH inhibitors, replacing a cyclohexyl group with a cycloheptyl group often improves

from low nanomolar to picomolar range, provided the solubility is managed.

Metabolic Liabilities & Mitigation

The Problem: The "Fentanyl Study" (Archives of Toxicology, 2019) demonstrated that as alicyclic ring size increases (cyclopropyl

-

Mechanism: The flexibility of the 7-membered ring exposes multiple methylene protons to the heme iron of CYP450 enzymes.

-

Solution:

-

Gem-dimethylation: Introduction of methyl groups at C4/C5 blocks the primary sites of oxidation.

-

Fluorination: Difluorination at the "southern" part of the ring reduces electron density and prevents hydroxylation.

-

Visualizing the Logic (SAR & Synthesis)

Diagram 1: Strategic SAR Decision Flow

This diagram illustrates the decision-making process when selecting a this compound scaffold.

Caption: Decision tree for implementing cycloheptane scaffolds to solve potency issues while preemptively addressing metabolic instability.

Synthetic Protocols

While standard amide coupling is trivial, the formation of the cycloheptanecarboxylic acid precursor is the technical bottleneck. Two primary routes exist:

-

Classical: Cycloheptanone

Nitrile -

Advanced Homologation: Cyclohexanone

Cycloheptanone

Protocol: Ring Expansion via Homologation (Scandium-Catalyzed)

Rationale: This method allows for the direct insertion of a carbon unit with functional handles, avoiding the harsh conditions of nitrile hydrolysis.

Reagents

-

Substrate: Cyclohexanone derivative (1.0 equiv).

-

Reagent: Ethyl diazoacetate (EDA) (1.2 equiv).

-

Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5-10 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried round-bottom flask under

, suspend Sc(OTf)₃ (0.05 mmol) in anhydrous DCM (5 mL). -

Substrate Addition: Add the cyclohexanone substrate (1.0 mmol) to the suspension. Stir for 10 minutes at room temperature to coordinate the Lewis acid.

-

Diazo Addition: Dissolve Ethyl diazoacetate (1.2 mmol) in DCM (2 mL). Add this solution dropwise over 30 minutes via a syringe pump. Note: Slow addition is critical to prevent carbene dimerization.

-

Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with KMnO₄; cycloheptanones stain poorly, look for disappearance of starting material).

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc). The product is the

-keto ester (ethyl 2-oxocycloheptane-1-carboxylate). -

Decarboxylation/Amidation:

-

To get the amide: The

-keto ester can be subjected to Krapcho decarboxylation (LiCl, DMSO, heat) to yield cycloheptanone, followed by standard nitrile formation/hydrolysis. -

Direct Amidation: React the ester directly with an amine using

(Weinreb amidation conditions) if the keto-group is desired in the final scaffold.

-

Diagram 2: Synthetic Workflow

Caption: Synthetic pathway from cyclohexanone to this compound via Lewis Acid-catalyzed ring expansion.

References

-

Metabolic Stability & Ring Size

-

sEH Inhibitor Potency

-

Ring Expansion Chemistry

- Study: "Scandium(III)

-

Source: Synthesis (2012).[3]

-

Conformational Analysis

- Study: "Conform

- Source: Intern

-

URL:[Link]

Sources

Cycloheptanecarboxamide: Technical Assessment of Safety, Toxicity, and Handling

Executive Summary

Cycloheptanecarboxamide is a seven-membered alicyclic amide primarily utilized as a pharmaceutical intermediate in the synthesis of anticonvulsants, anti-inflammatory agents, and complex organic scaffolds. Unlike high-volume industrial chemicals or marketed drugs, this compound lacks an exhaustive, publicly centralized toxicological database.

Critical Safety Status: As a "data-poor" chemical entity, its safety profile must be derived via Read-Across Methodology from its structural analog, cyclohexanecarboxamide, and its primary metabolite, cycloheptanecarboxylic acid.

Current evidence suggests a profile characterized by low acute systemic toxicity but moderate local irritation (skin/eyes). The primary safety risk lies not in acute lethality, but in the potential for specific enzymatic hydrolysis and subsequent Phase II conjugation saturation during high-dose exposure.

Physicochemical Basis of Toxicity

To understand the toxicity of this compound, one must analyze its lipophilicity and steric bulk compared to the better-studied cyclohexane analogs.

| Property | Value (Predicted/Exp) | Toxicological Implication |

| Molecular Formula | C₈H₁₅NO | Small molecule, easily absorbed. |

| Molecular Weight | 141.21 g/mol | Crosses biological membranes via passive diffusion. |

| LogP (Octanol/Water) | ~1.2 - 1.5 | Moderately lipophilic. Sufficient for CNS penetration but low bioaccumulation potential. |

| H-Bond Donors | 2 (Amide NH₂) | Facilitates interaction with solvent water; potential for mucosal irritation. |

| Topological Polar Surface Area | 43.09 Ų | Good oral bioavailability; likely rapid absorption in the GI tract. |

Structural Alert Analysis: The cycloheptane ring introduces significant conformational flexibility (pseudorotation) compared to the rigid chair conformation of cyclohexane. This steric bulk can alter binding affinity to metabolic enzymes (amidases), potentially slowing hydrolysis rates compared to six-membered rings.

Metabolic Fate & Biotransformation

The toxicity of amides is rarely intrinsic to the parent molecule but rather driven by the accumulation of the parent or the acidity of the hydrolysis product.

Predicted Metabolic Pathway

Based on the metabolic handling of alicyclic carboxylates (e.g., cyclohexanecarboxylic acid), this compound undergoes hepatic biotransformation via two phases:

-

Phase I (Hydrolysis): Hepatic amidases cleave the amide bond, releasing ammonia and cycloheptanecarboxylic acid.

-

Phase II (Conjugation): The resulting acid is conjugated with glucuronic acid (UDP-glucuronosyltransferase) or glycine (forming a hippuric acid analog) for renal excretion.[1]

Figure 1: Predicted metabolic pathway. The rate-limiting step is typically the initial amide hydrolysis. Accumulation of the acid metabolite can lead to metabolic acidosis in massive overdose scenarios.

Toxicological Profile (Read-Across & Empirical)

A. Acute Toxicity[2]

-

Oral LD50 (Rat): Estimated >2000 mg/kg (GHS Category 5 or Unclassified).

-

Justification: Analogous simple alicyclic amides show low lethality. The primary mechanism of death in massive doses is non-specific CNS depression or metabolic acidosis.

-

-

Dermal LD50: No data available; predicted >2000 mg/kg.

B. Irritation & Sensitization

-

Skin: Moderate Irritant. The amide functionality, combined with lipophilicity, allows penetration of the stratum corneum, leading to local inflammation.

-

Eye: Irritant. Solid particulates can cause mechanical abrasion and chemical irritation (redness, lacrimation).

-

Sensitization: Low probability. The molecule lacks reactive electrophilic centers (like Michael acceptors) typically associated with skin sensitization (LLNA negative prediction).

C. Genotoxicity (Ames Test)

-

Prediction: Negative. [2]

-

Mechanism:[3][4] The cycloheptane ring and amide group are chemically stable and do not intercalate DNA or generate reactive oxygen species (ROS) under physiological conditions.

Safety Assessment Protocols

Since specific data is sparse, researchers working with this compound must validate safety using the following tiered protocols. These are designed to be self-validating systems.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To establish a baseline "No Observed Adverse Effect Level" (NOAEL) at the cellular level before animal exposure.

-

Cell Line: HepG2 (Liver) or HEK293 (Kidney).

-

Preparation: Dissolve this compound in DMSO (final concentration <0.1%).

-

Dosing: Serial dilutions (1000 µM to 1 µM).

-

Incubation: 24 and 48 hours at 37°C.

-

Readout: Add MTT reagent. Measure absorbance at 570 nm.

-

Validation Criteria:

-

Negative Control (DMSO only): 100% viability.

-

Positive Control (Triton X-100): <10% viability.

-

Pass: IC50 > 100 µM indicates low cytotoxicity.

-

Protocol B: Rapid Ames Test (Spot Test)

Purpose: To rule out mutagenicity.

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Perform +/- S9 liver fraction (to check for metabolic activation).

-

Method: Place a crystal of this compound directly on the center of the agar plate seeded with bacteria.

-

Observation: Check for a "zone of inhibition" (toxicity) or a "halo of revertants" (mutagenicity).

-

Validation: Must show no increase in colony count >2x background.

Occupational Handling & Risk Mitigation

Engineering Controls

-

Ventilation: Use local exhaust ventilation (fume hood) when handling solid powder to prevent inhalation of dust.

-

Static Control: As an organic amide, the dry powder may carry a static charge. Ground all equipment during transfer to prevent dust explosions.

Personal Protective Equipment (PPE) Matrix

| Hazard Route | Recommended PPE | Rationale |

| Inhalation | N95 or P100 Respirator | Prevents inhalation of particulates; crucial during weighing. |

| Skin Contact | Nitrile Gloves (0.11 mm min) | Amides can permeate latex. Nitrile offers >480 min breakthrough time. |

| Eye Contact | Safety Goggles (Indirect Vent) | Prevents dust entry; safety glasses are insufficient for fine powders. |

Decision Logic for Researchers

Use this logic flow to determine the necessary safety tier for your specific application of this compound.

Figure 2: Safety Decision Logic. For small-scale synthesis (<10g), standard lab controls suffice. For scale-up, in vitro validation is mandatory due to data gaps.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 72088, this compound. Retrieved from [Link]

-

Brewster, D., et al. (1977).[5] The Metabolism of Cyclohexanecarboxylic Acid in the Isolated Perfused Rat Liver. Xenobiotica. (Basis for metabolic read-across). Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. (Methodology for Read-Across). Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and transport of oxazaphosphorines and the clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.ca [fishersci.ca]

- 5. The metabolism of cyclohexanecarboxylic acid in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cycloheptanecarboxamide: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanecarboxamide, a saturated monocyclic amide, has emerged from the broader field of cycloalkane chemistry as a molecule of significant interest, primarily for its role as a prodrug to the pharmacologically active compound cycloheptylamine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It further delves into its burgeoning role in medicinal chemistry, with a particular focus on the anti-inflammatory and anti-proliferative properties of its active metabolite. Detailed experimental protocols for its synthesis and analysis are provided to enable researchers to further explore the therapeutic potential of this intriguing molecule.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of cycloalkane chemistry. While the direct discovery of this compound is not well-documented in seminal historical texts, its conceptualization and synthesis are a logical extension of the pioneering work on seven-membered carbocycles. The journey began in the 19th century with the first synthesis of a seven-membered ring compound, cycloheptanone (then known as "suberone"), by the French chemist Jean-Baptiste Boussingault in 1836.[1] This foundational discovery paved the way for the exploration of other functionalized cycloheptane derivatives.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | |

| CAS Number | 1459-39-8 | |

| Melting Point | 193-194 °C | [2] |

| Boiling Point (Predicted) | 295.2 ± 7.0 °C | [2] |

| Density (Predicted) | 0.990 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.76 ± 0.20 | [2] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the conversion of cycloheptanecarboxylic acid to an activated derivative, followed by amination.

Rationale for Synthetic Approach

Direct amidation of a carboxylic acid with ammonia is possible but often requires harsh conditions of high temperature and pressure. A more controlled and higher-yielding approach involves the activation of the carboxylic acid. The conversion of the carboxylic acid to an acyl chloride is a widely used and efficient method for this activation. The resulting acyl chloride is highly reactive towards nucleophiles like ammonia, leading to the formation of the amide under mild conditions.

Experimental Protocol: Synthesis from Cycloheptanecarboxylic Acid

This two-step protocol details the synthesis of this compound starting from cycloheptanecarboxylic acid.

Step 1: Synthesis of Cycloheptanecarbonyl Chloride

Materials:

-

Cycloheptanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve cycloheptanecarboxylic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude cycloheptanecarbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

Materials:

-

Cycloheptanecarbonyl chloride (from Step 1)

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice bath

-

Beaker

-

Stirring rod

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Cool the crude cycloheptanecarbonyl chloride in an ice bath.

-

Slowly and carefully add the cycloheptanecarbonyl chloride to an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring for 15-20 minutes to ensure complete reaction.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water to remove any ammonium chloride.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

Caption: Synthetic pathway for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show broad multiplets for the cycloheptane ring protons. The two protons on the amide nitrogen will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the carbons of the cycloheptane ring. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional group. Key expected peaks include:

-

N-H stretching vibrations around 3350-3180 cm⁻¹ (a pair of bands for a primary amide).

-

C=O stretching (Amide I band) around 1650 cm⁻¹.

-

N-H bending (Amide II band) around 1640-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 141.21. Fragmentation patterns can provide further structural information.

Pharmacological Significance and Mechanism of Action

Recent studies have highlighted the potential of this compound as a prodrug for cycloheptylamine, which exhibits both anti-inflammatory and anti-proliferative activities.[4]

Prodrug Concept

This compound itself is likely to be pharmacologically inactive. In vivo, it is metabolized, likely through hydrolysis of the amide bond, to release the active compound, cycloheptylamine. This prodrug strategy can be employed to improve the pharmacokinetic properties of the active drug, such as its absorption, distribution, and metabolism.

Caption: Prodrug activation of this compound.

Anti-Inflammatory Activity

The anti-inflammatory effects of cycloheptylamine are thought to be mediated through the modulation of key inflammatory signaling pathways. While the precise mechanism for cycloheptylamine is still under investigation, many anti-inflammatory compounds act by inhibiting pro-inflammatory mediators.[5] A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6] Inhibition of this pathway would lead to a reduction in the inflammatory response.

Caption: Postulated anti-inflammatory mechanism of cycloheptylamine.

Anti-Proliferative Activity

The anti-proliferative effects of cycloheptylamine suggest its potential as an anticancer agent. Many compounds that inhibit cell proliferation do so by inducing cell cycle arrest.[4][8] The cell cycle is a tightly regulated process, and disruption of this cycle can prevent cancer cells from dividing. The specific phase of the cell cycle that is arrested (e.g., G1, S, G2, or M phase) can provide insights into the molecular targets of the compound. For instance, some drugs induce G1 phase arrest by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[2] Further research is needed to elucidate the exact mechanism by which cycloheptylamine exerts its anti-proliferative effects.

Future Directions and Applications

The discovery of the pharmacological activities of the this compound-cycloheptylamine system opens up several avenues for future research and development.

-

Lead Optimization: The cycloheptane scaffold can be further modified to enhance potency and selectivity. Structure-activity relationship (SAR) studies can guide the design of new derivatives with improved therapeutic profiles.

-

Mechanism of Action Studies: Detailed investigations are required to fully understand the molecular targets and signaling pathways modulated by cycloheptylamine. This will be crucial for its development as a therapeutic agent.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound and its active metabolite.

-

Therapeutic Applications: The dual anti-inflammatory and anti-proliferative properties of this system suggest potential applications in the treatment of various diseases, including cancer and chronic inflammatory disorders.

Conclusion

This compound, while a structurally simple molecule, holds significant promise as a prodrug for the pharmacologically active cycloheptylamine. Its synthesis is straightforward, and its potential anti-inflammatory and anti-proliferative activities warrant further investigation. This technical guide provides a solid foundation for researchers to delve into the chemistry and biology of this compound, with the ultimate goal of translating its therapeutic potential into clinical applications.

References

- Cakmak, S., & Yilmaz, I. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-830.

- Chen, Y. C., Lin, I. C., & Chen, Y. F. (2015). Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase. BMC cancer, 15, 966.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Hosseinzadeh, A., Juybari, K. B., & Sobhani, S. (2018). Chemically-Induced Production of Anti-Inflammatory Molecules in Microalgae. Marine drugs, 16(12), 483.

- Li, Y., Li, S., & He, J. (2023). Ciclopirox Olamine Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma. Cancers, 15(2), 461.

-

LookChem. (n.d.). Cas 1460-16-8,Cycloheptanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Silva, M. M., & Aires, A. (2022). Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.

- Sun, Y., Wang, Y., & Liu, C. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(13), 10873.

-

Wikipedia. (2023, November 29). Cycloheptane. Retrieved from [Link]

- de la Fuente, M., & Hernanz, A. (2011). Cyclo (His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. Neuropharmacology, 61(1-2), 257-265.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Computational Modeling of Cycloheptanecarboxamide Scaffolds

Executive Summary

This guide provides a rigorous framework for the computational analysis of cycloheptanecarboxamide , a seven-membered ring system functionalized with a carboxamide group. Unlike the rigid cyclohexane chair, the cycloheptane ring is highly fluxional, navigating a complex pseudorotational potential energy surface (PES).[1][2] This flexibility, combined with the electronic requirements of the amide pharmacophore, presents unique challenges in structure-based drug design (SBDD). This document outlines a validated workflow for sampling conformational space, characterizing electronic properties via Quantum Mechanics (QM), and executing high-fidelity molecular docking.

The Conformational Landscape: Beyond the Chair

The most common error in modeling cycloheptane derivatives is assuming a "chair-like" global minimum analogous to cyclohexane. In cycloheptane, the Twist-Chair (TC) is often the energetic minimum, while the Chair (C) form frequently represents a transition state or high-energy conformer.

The Pseudorotation Itinerary

The cycloheptane ring undergoes continuous pseudorotation.[1] For this compound, the carboxamide substituent introduces steric and electronic bias, altering the native itinerary.

-

Global Minimum: Generally the Twist-Chair (TC) .

-

Local Minima: Twist-Boat (TB) forms.

-

Transition States: Boat (B) and Chair (C) forms often serve as barriers between TC and TB wells.

Sampling Protocol (Causality & Logic)

Standard energy minimization (e.g., steepest descent) is insufficient because it will trap the molecule in the nearest local minimum (likely a high-energy boat form if drawn that way). To capture the bioactive conformation, one must sample the entire pseudorotational circuit.

Recommended Workflow:

-

Generation: Use Low-Mode Molecular Dynamics (LMOD) or Monte Carlo (MC) search to generate >1,000 conformers.

-

Pruning: Filter by RMSD (0.5 Å cutoff) to remove duplicates.

-

Force Field: Use OPLS4 or MMFF94s (specifically parameterized for planar amides).

Quantum Mechanical (QM) Profiling

Once conformational families are identified via molecular mechanics, QM is required to resolve the electronic character of the amide bond and accurate relative energies.

Electronic Conflict: Amide Planarity vs. Ring Strain

The amide group (

DFT Protocol:

-

Functional:

B97X-D (includes dispersion corrections critical for ring-ring interactions) or B3LYP-D3. -

Basis Set: 6-311++G(d,p) for optimization; cc-pVTZ for single-point energies.

-

Solvation: IEFPCM (Implicit Solvation) with water (

) to mimic physiological conditions.

Self-Validating QM Checks

-

Frequency Analysis: Ensure zero imaginary frequencies for minima.

-

Amide Torsion Check: Measure the

dihedral (

Molecular Docking & Dynamics Strategy

Docking flexible seven-membered rings into protein pockets requires an "Induced Fit" approach. Rigid-receptor docking often yields false negatives because the cycloheptane ring cannot adapt to the pocket walls.

Ensemble Docking Protocol

Instead of docking a single low-energy structure, dock a Boltzmann-weighted ensemble .

-

Select Representatives: Cluster the QM-optimized conformers (from Section 2).

-

Weighting: Calculate Boltzmann populations (

) based on -

Docking: Dock the top 5-10 clusters independently. This mimics the "conformational selection" binding mechanism.

Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline, ensuring no loss of conformational data between steps.

Figure 1: Integrated workflow for modeling flexible cycloheptane derivatives, bridging MM sampling with QM accuracy.

Quantitative Data Summary

The table below summarizes the expected energetic differences between cycloheptane conformers, derived from high-level ab initio benchmarks. Use these values to validate your own MM/DFT results.

| Conformer Type | Symmetry | Relative Energy ( | Population at 298K (%) | Description |

| Twist-Chair (TC) | 0.00 (Global Min) | ~75-80% | Most stable; relieves torsional strain. | |

| Twist-Boat (TB) | +2.5 - 3.5 | ~15-20% | Local minimum; accessible at RT. | |

| Chair (C) | +4.0 - 5.5 | < 5% | High energy due to eclipsing interactions. | |

| Boat (B) | +6.0 - 7.0 | < 1% | Transition state character. |

Note: Substituents like carboxamide can shift these values. An equatorial carboxamide on a TC conformer is typically the global minimum.

Biological Relevance & Signaling Pathways

This compound derivatives often act as lipophilic spacers or scaffold-hops for cyclohexane-based drugs. They are particularly relevant in inhibiting TRP (Transient Receptor Potential) channels and certain kinases where the "floppy" ring allows for better entropy-enthalpy compensation upon binding.

Below is a schematic of a generic signaling pathway where such derivatives (e.g., TRP inhibitors) exert their effect.

Figure 2: Mechanism of action for cycloheptane-based TRP channel modulators. The ligand flexibility allows tight binding to the channel's allosteric site.

Experimental Protocol: Step-by-Step

To reproduce the computational results in a wet-lab setting (e.g., for X-ray crystallography comparison), synthesis and crystallization are required.

Synthesis of this compound

-

Starting Material: Cycloheptanecarboxylic acid.

-

Activation: React with Thionyl Chloride (

) at reflux for 2 hours to form the acid chloride.-

Checkpoint: Monitor by TLC (shift in

).

-

-

Amidation: Add dropwise to concentrated aqueous ammonia (

) at 0°C. -

Purification: Recrystallize from ethanol/water.

Computational Validation (Self-Check)

-

RMSD Calculation: Superimpose your calculated Global Minimum (TC) against the solved crystal structure.

-

Success Metric: An RMSD < 0.5 Å for the heavy atoms indicates a successful prediction. If RMSD > 1.0 Å, check if crystal packing forces (intermolecular H-bonds) distorted the conformation away from the gas-phase minimum.

References

-

Sakhaee, N., et al. (2023).[2] Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Biomedical Journal of Scientific & Technical Research. [Link]

-

Burevschi, E., et al. (2021).[3] Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Molecules. [Link]

-

Dineen, T. A., et al. (2006). The Chemical Tagging of Bioactive Amides by Cooperative Catalysis. Journal of the American Chemical Society. [Link]

-

Santos-Martins, D., et al. (2021). Performance evaluation of flexible macrocycle docking in AutoDock. Journal of Chemical Theory and Computation. [Link]

-

Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions for Cycloheptane. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Note: High-Purity Recrystallization of Cycloheptanecarboxamide

Abstract & Technical Scope

Cycloheptanecarboxamide (

This guide details the thermodynamic rationale and operational protocols for the recrystallization of this compound. Unlike lower-melting amides, this compound possesses a high melting point (~193–194°C), indicating strong intermolecular hydrogen bonding. This physical property dictates the use of protic solvents capable of disrupting the crystal lattice at elevated temperatures while ensuring low solubility at ambient conditions.

Physicochemical Profile & Solvent Strategy[1][2][3]

Successful recrystallization relies on exploiting the differential solubility between the target amide and its impurities.

| Property | Data | Implication for Processing |

| Molecular Formula | Lipophilic cycloheptyl ring + Polar amide head. | |

| Melting Point | 193–194°C | High lattice energy; requires high-boiling or protic solvents for dissolution. |

| Solubility (Cold) | Low in Water, Hexane; Mod. in EtOH | Ideal for crystallization upon cooling. |

| Solubility (Hot) | High in EtOH, MeOH, EtOAc | Primary solvent candidates. |

| Key Impurities | Cycloheptanecarboxylic acid | Acidic impurities are soluble in basic aqueous washes or alcohols. |

Solvent System Selection Logic

The high melting point suggests that non-polar solvents (Hexane, Heptane) will not dissolve the compound effectively even at boiling, making them poor single solvents but excellent anti-solvents .

-

System A (Single Solvent - Ethanol): Best for general purity. The steep solubility curve of primary amides in ethanol allows for high recovery.

-

System B (Binary - Ethanol/Water): Best for removing inorganic salts or highly polar impurities. Water acts as a powerful anti-solvent to force precipitation.

-

System C (Binary - Ethyl Acetate/Heptane): Best if the impurity profile is highly lipophilic.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal purification route based on the crude material's profile.

Figure 1: Solvent selection decision tree based on impurity profile.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Recommended for routine purification of crude solids with >85% purity.

Materials:

-

Crude this compound

-

Ethanol (95% or Absolute)

-

Activated Carbon (optional, for decolorization)[1]

Step-by-Step Procedure:

-

Saturation: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol.

-

Heating: Heat the mixture on a stir plate to a gentle reflux (~78°C).

-

Titration: If the solid is not fully dissolved, add Ethanol in 5 mL portions through the condenser until the solution is clear.

-

Expert Note: Do not add more than 20% excess solvent. Excess solvent drastically reduces yield.

-

-

Hot Filtration (Crucial): If insoluble particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.

-

Why: Cooling during filtration causes premature crystallization on the filter, leading to loss.

-

-

Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

-

Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

-

Collection: Filter the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Binary Solvent Precipitation (Ethanol/Water)

Recommended for removing highly polar impurities or ammonium salts.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (as in Protocol A).

-

Anti-Solvent Addition: While maintaining a gentle boil, add hot Distilled Water dropwise.

-

Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

-